- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

934-30-5 structure
Nome do Produto:exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- Chave InChI: FYGUSUBEMUKACF-RRKCRQDMSA-N
- SMILES: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Propriedades Computadas
- Massa Exacta: 138.068079557g/mol
- Massa monoisotópica: 138.068079557g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 195
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 37.3Ų
- XLogP3: 1.2
Propriedades Experimentais
- Ponto de Fusão: 40-44 °C
- Ponto de Flash: Fahrenheit: >230 ° f
Celsius: >110 ° c
exo-5-Norbornenecarboxylic acid Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26
- RTECS:RB8195000
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
exo-5-Norbornenecarboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
Enamine | EN300-6486497-1.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 1.0g |
$98.0 | 2025-02-19 | |
Enamine | EN300-6486497-5.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 5.0g |
$326.0 | 2025-02-19 | |
A2B Chem LLC | AB74203-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$977.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683300-5g |
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 98% | 5g |
¥9723.00 | 2024-04-24 | |
1PlusChem | 1P003R17-250mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 98%;RG | 250mg |
$69.00 | 2024-04-20 | |
Ambeed | A576295-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$689.0 | 2024-04-16 |
exo-5-Norbornenecarboxylic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referência
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysisInternational Journal of Organic Chemistry, 2012, 2(1), 26-30,
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C
Referência
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron GrowthBiomacromolecules, 2012, 13(9), 2933-2944,
Método de produção 5
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C
Referência
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referência
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through StrategyMacromolecular Rapid Communications, 2016, 37(7), 616-621,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt
Referência
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis PolymerizationMacromolecular Chemistry and Physics, 2020, 221(5),,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
Referência
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in waterChemical Communications (Cambridge, 2021, 57(44), 5466-5469,
Método de produção 10
Método de produção 11
Condições de reacção
Referência
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) NanogelsBiomacromolecules, 2020, 21(6), 2246-2257,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
Referência
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal MoietiesMacromolecules (Washington, 2019, 52(4), 1371-1388,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referência
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis PolymerizationJournal of the American Chemical Society, 2005, 127(42), 14536-14537,
Método de produção 14
Método de produção 15
Método de produção 16
Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
Referência
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic PolypropyleneMacromolecules (Washington, 2012, 45(19), 7863-7877,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Referência
- Asymmetric Diels-Alder reaction: design of chiral dienophilesJournal of Organic Chemistry, 1983, 48(7), 1137-9,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
Referência
- Stereoselective synthesis of exo-norbornene derivatives for resist materialsJournal of Photopolymer Science and Technology, 2009, 22(3), 365-370,
Método de produção 19
exo-5-Norbornenecarboxylic acid Raw materials
- 5-Norbornen-2-carboxylic acid
- D-Lysine
- Poly-D-lysine hydrobromide (MW 70000-150000)
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- Methyl 5-Norbornene-2-carboxylate
- exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Literatura Relacionada
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid

Pureza:99%
Quantidade:5g
Preço ($):620.0